

# Application Notes and Protocols: FGF basic (93-110)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *FGF basic (93-110) (human, bovine)*

Cat. No.: *B12404653*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Fibroblast Growth Factor basic (FGF basic), also known as FGF2, is a pleiotropic protein involved in a myriad of biological processes, including cell proliferation, differentiation, angiogenesis, and wound healing.<sup>[1][2]</sup> The peptide fragment FGF basic (93-110), also identified as FK18, has emerged as a molecule of significant interest, particularly for its neuroprotective properties.<sup>[3][4]</sup> This document provides detailed application notes and experimental protocols for laboratory techniques involving FGF basic (93-110), focusing on its role in neuroprotection.

## Applications

The primary application of FGF basic (93-110) in a research and drug development context is its potent neuroprotective activity. It has been shown to protect neuronal cells from excitotoxic and ischemic injury.<sup>[4][5]</sup> This makes it a valuable tool for studying the mechanisms of neuronal cell death and for the development of potential therapeutics for neurodegenerative diseases and ischemic stroke.<sup>[3][4]</sup>

## Neuroprotection Against Ischemic Injury

FGF basic (93-110) has been demonstrated to significantly increase the viability of neuronal cells and attenuate apoptosis following oxygen-glucose deprivation (OGD), an in vitro model for ischemia.[3][6] It has also shown protective effects in in vivo models of retinal ischemia-reperfusion injury.[4]

## Signaling Pathway

The neuroprotective effects of FGF basic (93-110) are primarily mediated through the activation of the PI3K/Akt signaling pathway.[1][4] Upon binding to its receptor, FGF basic (93-110) triggers the phosphorylation and activation of Akt. Activated Akt, in turn, modulates the expression of downstream apoptosis-related proteins, leading to increased cell survival. Specifically, it upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby inhibiting the mitochondrial apoptosis pathway.[4]



[Click to download full resolution via product page](#)

FGF basic (93-110) neuroprotective signaling pathway.

## Data Presentation

The following tables summarize quantitative data from representative experiments evaluating the neuroprotective effects of FGF basic (93-110).

| Concentration ( $\mu\text{g}/\text{mL}$ ) | Cell Viability (%) vs. OGD Control[7] |
|-------------------------------------------|---------------------------------------|
| 0 (OGD Control)                           | 100                                   |
| 1                                         | $115 \pm 5.2$                         |
| 10                                        | $135 \pm 6.8$                         |
| 50                                        | $128 \pm 6.1$                         |
| 100                                       | $125 \pm 5.9$                         |

  

| Treatment                                      | Percentage of Apoptotic Cells (TUNEL Assay)[4] |
|------------------------------------------------|------------------------------------------------|
| Control                                        | $5.2 \pm 1.1$                                  |
| Glutamate (Excitotoxicity)                     | $26.8 \pm 1.1$                                 |
| Glutamate + FK18 (10 $\mu\text{g}/\text{mL}$ ) | $19.3 \pm 1.6$                                 |

  

| Treatment                                      | Bcl-2/Bax Ratio (relative to control)[4] |
|------------------------------------------------|------------------------------------------|
| Control                                        | 1.00                                     |
| Glutamate                                      | $0.45 \pm 0.08$                          |
| Glutamate + FK18 (10 $\mu\text{g}/\text{mL}$ ) | $0.85 \pm 0.12$                          |

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Cells

This protocol simulates ischemic conditions in vitro.

[Click to download full resolution via product page](#)**Workflow for Oxygen-Glucose Deprivation (OGD).**

**Materials:**

- SH-SY5Y neuroblastoma cells
- Complete culture medium (e.g., DMEM/F12 with 10% FBS)
- Glucose-free DMEM
- Phosphate-Buffered Saline (PBS)
- 96-well culture plates
- Hypoxic chamber or tri-gas incubator (95% N<sub>2</sub>, 5% CO<sub>2</sub>)

**Procedure:**

- Seed SH-SY5Y cells in 96-well plates at an appropriate density and culture until they reach 70-80% confluence.[\[5\]](#)
- Prepare fresh glucose-free DMEM.
- Remove the culture medium and wash the cells twice with sterile PBS to remove residual glucose.[\[5\]](#)
- Add the glucose-free DMEM to the cells. For treatment groups, add FGF basic (93-110) to the desired final concentration.
- Place the plate in a hypoxic chamber or a tri-gas incubator set to 95% N<sub>2</sub> and 5% CO<sub>2</sub> at 37°C for the desired OGD duration (e.g., 4-6 hours).[\[5\]](#)
- (Optional Reperfusion) After OGD, remove the glucose-free medium and replace it with normal, glucose-containing culture medium. Return the plate to a standard incubator (95% air, 5% CO<sub>2</sub>) for a reperfusion period (e.g., 12-24 hours).[\[5\]](#)
- Proceed with cell viability or apoptosis assays.

## Cell Viability (MTS Assay)

**Materials:**

- Cells cultured in a 96-well plate
- MTS reagent solution
- Microplate reader

**Procedure:**

- Following the OGD/reperfusion and treatment period, add 20 µL of MTS solution to each well of the 96-well plate.[8]
- Incubate the plate for 1-4 hours at 37°C.[8]
- Measure the absorbance at 490 nm using a microplate reader.[8]
- Express cell viability as a percentage of the control group.

## **Apoptosis Detection (TUNEL Assay)**

**Materials:**

- Cells cultured on coverslips or in chamber slides
- 4% Paraformaldehyde in PBS (Fixative)
- 0.25% Triton X-100 in PBS (Permeabilization Reagent)
- TUNEL reaction mixture (containing TdT and labeled dUTP)
- Fluorescence microscope

**Procedure:**

- After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[9]
- Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[9]

- Wash the cells with PBS.
- Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[9]
- Wash the cells to remove unincorporated nucleotides.
- Counterstain the nuclei with a suitable dye (e.g., DAPI).
- Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus.

## Western Blot for Akt Phosphorylation

### Materials:

- Treated cells
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-phospho-Akt and anti-total-Akt)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

### Procedure:

- Lyse the cells in lysis buffer on ice.

- Determine the protein concentration of the lysates.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PD98059 protects SH-SY5Y cells against oxidative stress in oxygen–glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of peptide FK18 against neuro-excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]

- 6. Neuroprotective effects of a novel peptide, FK18, under oxygen-glucose deprivation in SH-SY5Y cells and retinal ischemia in rats via the Akt pathway - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- To cite this document: BenchChem. [Application Notes and Protocols: FGF basic (93-110)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12404653#laboratory-techniques-involving-fgf-basic-93-110\]](https://www.benchchem.com/product/b12404653#laboratory-techniques-involving-fgf-basic-93-110)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)